Diethyl(trimethylsilylmethyl)phosphonate

Descripción general

Descripción

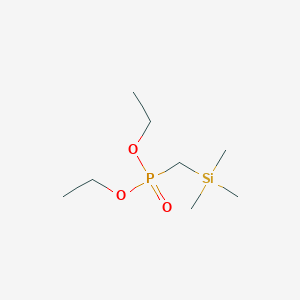

Diethyl(trimethylsilylmethyl)phosphonate is an organophosphorus compound with the molecular formula C8H19O3PSi It is characterized by the presence of a trimethylsilyl group attached to a phosphonate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl(trimethylsilylmethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphonate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: Diethyl(trimethylsilylmethyl)phosphonate undergoes various chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve the use of nucleophiles such as alkoxides or amines.

Oxidation Reactions: Oxidation can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled conditions.

Reduction Reactions: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonate derivatives, while oxidation and reduction reactions can lead to the formation of phosphonic acids or phosphine oxides .

Aplicaciones Científicas De Investigación

Organic Synthesis

Diethyl(trimethylsilylmethyl)phosphonate is widely used as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-phosphorus bonds, which are essential for constructing complex organic molecules. The trimethylsilyl group enhances the compound's reactivity, allowing it to participate in various chemical transformations.

Medicinal Chemistry

This compound is notable for its potential in drug development. It has been utilized in synthesizing biologically active molecules, including antiviral agents and pharmaceuticals. Research indicates that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines due to their ability to mimic phosphate esters.

Material Science

In material science, this compound is employed in the synthesis of novel materials with unique properties, such as fluorinated polymers and surfactants. Its ability to undergo silane coupling reactions makes it valuable for enhancing the properties of materials used in coatings and adhesives.

The biological activity of this compound is primarily attributed to its phosphonate group, which interacts with various molecular targets. This interaction can lead to the inhibition of enzymes involved in disease pathways, showcasing its potential as a therapeutic agent. For instance, certain derivatives have demonstrated antiviral activity against varicella-zoster virus (VZV), with effective concentrations ranging from 27.6 to 91.5 µM .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of phosphonylated compounds derived from this compound against VZV. The results indicated that specific derivatives exhibited strong activity against a thymidine kinase-deficient strain of VZV, highlighting the compound's potential as a therapeutic agent in virology.

Case Study 2: Organic Synthesis

In another research project, this compound was used as a reagent for nucleophilic difluoromethylenation of ketones. This method provided a general approach for introducing difluoromethylene groups into various substrates, demonstrating its versatility in organic synthesis .

Mecanismo De Acción

The mechanism by which diethyl(trimethylsilylmethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The phosphonate moiety can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds .

Comparación Con Compuestos Similares

- Diethyl(difluoromethyl)phosphonate

- Diethyl(bromodifluoromethyl)phosphonate

- Diethyl(methoxy(methoxycarbonyl)methyl)phosphonate

Comparison: Diethyl(trimethylsilylmethyl)phosphonate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to other phosphonates. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions. In contrast, other similar compounds may lack this group and therefore exhibit different reactivity and applications .

Actividad Biológica

Diethyl(trimethylsilylmethyl)phosphonate, a phosphonate compound, has garnered attention in various fields due to its biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilyl group attached to a phosphonate moiety. Its chemical formula is . The trimethylsilyl group enhances the lipophilicity of the compound, potentially influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Phosphonates, including this compound, have been reported to exhibit antimicrobial properties. Studies have shown that phosphonates can inhibit the growth of various bacteria and fungi, although specific data on this compound's efficacy is limited.

- Anticancer Potential : Research indicates that certain phosphonates may possess anticancer properties. For example, studies on related phosphonates have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit similar activity.

- Enzyme Inhibition : Phosphonates are known to inhibit specific enzymes, particularly those involved in phospholipid metabolism. This inhibition can disrupt cellular processes and may contribute to the biological effects observed.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several potential pathways include:

- Interaction with Phosphorylation Pathways : The structural similarity of phosphonates to phosphate esters allows them to interfere with phosphorylation processes in cells, potentially affecting signal transduction pathways.

- Inhibition of Enzymatic Activity : By mimicking substrates or products in enzymatic reactions, this compound may inhibit key metabolic enzymes, leading to altered cellular metabolism.

Case Studies and Experimental Data

- Cytotoxicity Studies : In vitro studies have shown that related phosphonates can induce apoptosis in cancer cell lines. For instance, diethyl phosphonate derivatives have exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM.

- Antimicrobial Efficacy : A study evaluating various phosphonates found that some derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. While specific data for this compound is sparse, the trend suggests potential antimicrobial activity.

- Enzyme Inhibition : this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Preliminary results indicate a moderate inhibitory effect, which may have implications for neuroprotective strategies.

Data Tables

| Biological Activity | IC50/Effect Concentration | Reference |

|---|---|---|

| Cytotoxicity (MCF-7 Cells) | 10-30 µM | |

| Antimicrobial (E. coli) | 100 µg/mL | |

| AChE Inhibition | Moderate |

Safety and Toxicology

Safety assessments indicate that while this compound shows promising biological activity, it also poses potential toxicity risks. Acute toxicity studies suggest LD50 values in the range of 2000-3000 mg/kg in rodents, indicating moderate toxicity upon exposure. Further investigations into chronic exposure and long-term effects are warranted.

Propiedades

IUPAC Name |

diethoxyphosphorylmethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21O3PSi/c1-6-10-12(9,11-7-2)8-13(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIISXMPQNWYYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C[Si](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510780 | |

| Record name | Diethyl [(trimethylsilyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14467-94-8 | |

| Record name | Diethyl [(trimethylsilyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.